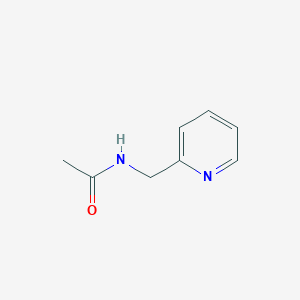

![molecular formula C15H21N3OS B1335937 5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-43-2](/img/structure/B1335937.png)

5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

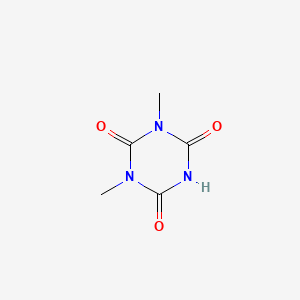

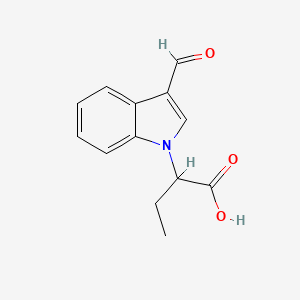

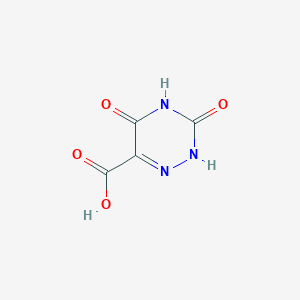

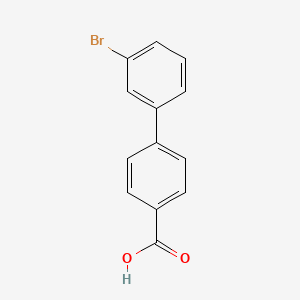

The compound "5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. These derivatives are also characterized by their low toxicity, making them promising candidates for the development of new biologically active substances .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multiple steps, including Williamson synthesis, reductive amination, amine formylation, and cyclization, starting from basic building blocks such as phenol, chloroacetonitrile, ethyl chloroformate, ethyl propionate, and hydrazine hydrate . The synthesis of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols, which are structurally similar to the compound , was achieved from appropriate ylidene derivatives and their physical and chemical properties were investigated .

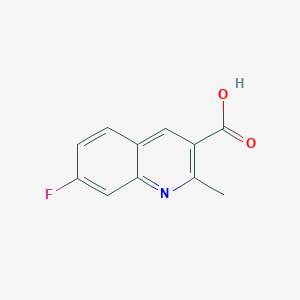

Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and NMR chemical shift values of related 1,2,4-triazole derivatives can be characterized using quantum chemical calculations and spectral techniques. Density functional theory (DFT) calculations, including the B3LYP method with the 6-31G(d) basis set, have been used to predict the optimized geometry, which can well reproduce the crystal structure. The theoretical vibrational frequencies and chemical shift values show good agreement with experimental values .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse. For instance, the synthesis of some novel triazolo[3,4-b][1,3,4]thiadiazoles was achieved by microwave-promoted condensation of mercapto-amino-triazole with various aromatic aldehydes . Additionally, the reduction of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-benzylidene-thiazol-2-amine with NaBH4 led to the formation of a compound with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives include their state as crystal substances, odorless nature, insolubility in water, and solubility in organic solvents. The melting temperature and structure of these compounds can be determined using techniques such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry . The solubility behavior in different solvent media can be examined using DFT calculations with the Onsager and the polarizable continuum model (PCM) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- Urease and Anti-proliferative Activity : A study involving the synthesis of 1,2,4-triazole derivatives, including structures similar to 5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, showed that these compounds have significant urease inhibition and anti-proliferative activities. One derivative, in particular, was highlighted for its potential as a urease inhibitor and its anti-proliferative properties were also notable (Ali et al., 2022).

Chemical Structure and Potential Applications

- Broad Biological Activities : Derivatives of 1,2,4-triazole, similar to the compound , are recognized for their broad biological activities, including antiviral, anti-inflammatory, and anti-cancer properties. Their low toxicity makes them promising candidates for further research in the field of biologically active substances (Aksyonova-Seliuk et al., 2018).

Antimicrobial Properties

- Antimicrobial Activities : Another study on related 1,2,4-triazole derivatives reported the synthesis of novel compounds with notable antimicrobial activities. This underscores the potential of such compounds, including 5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, in the development of new antimicrobial agents (Karabasanagouda et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-10(13-16-17-14(20)18(13)5)19-12-8-6-11(7-9-12)15(2,3)4/h6-10H,1-5H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNUIOGFUDACOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392880 |

Source

|

| Record name | 5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588673-43-2 |

Source

|

| Record name | 5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

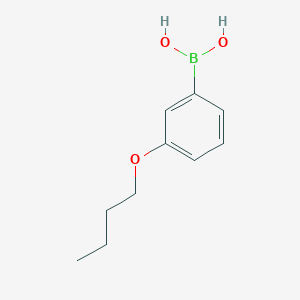

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

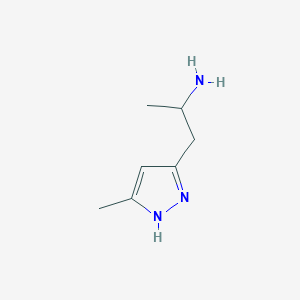

![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)

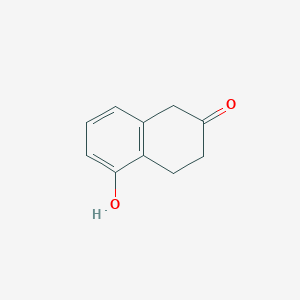

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)